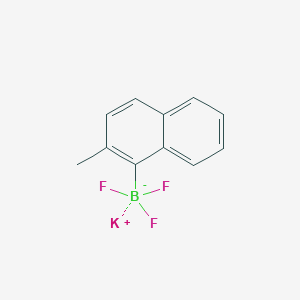
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is functionalized with a chloropropyl group. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloropropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reactants: 3-chloropropylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of 3-chloropropylboronic acid and pinacol into the reactor.
Catalyst: Use of a suitable catalyst to enhance the reaction rate.
Temperature Control: Maintaining optimal reaction temperatures to ensure complete conversion.
Product Isolation: Continuous extraction and purification of the product using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: THF, DCM, ethanol.
Reaction Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon).
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, thioethers, or ethers.
Cross-Coupling Products: Biaryl compounds or other coupled products.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Scientific Research Applications
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers its organic group to the palladium center, forming a new palladium-organic complex.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
(3-Chloropropyl)trimethoxysilane: Used as a coupling agent in polymer chemistry.
3-Chloropropylboronic Acid: A precursor in the synthesis of various boron-containing compounds.
2-(3-Chloropropyl)-1,3-dioxolane: Used in the synthesis of heterocyclic compounds.
The uniqueness of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool in organic synthesis.
Properties
CAS No. |
124215-47-0 |
|---|---|
Molecular Formula |
C9H18BClO2 |
Molecular Weight |
204.50 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H18BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 |
InChI Key |
XIXOLVRLUCUKQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)



![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)






